molecular formula C17H19N3O3 B267298 N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No. B267298
M. Wt: 313.35 g/mol
InChI Key: MEGPHQJBCLVLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide, commonly known as MAPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

MAPI has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, MAPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MAPI has been studied for its potential neuroprotective effects, as it can inhibit the production of reactive oxygen species and reduce inflammation. In infectious diseases, MAPI has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

MAPI exerts its effects through multiple mechanisms of action, including the inhibition of various enzymes and proteins involved in cell growth, inflammation, and oxidative stress. MAPI has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell growth. MAPI can also inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
MAPI has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, MAPI has been shown to induce apoptosis and inhibit angiogenesis, leading to a reduction in tumor growth. In neurodegenerative diseases, MAPI has been shown to reduce inflammation and oxidative stress, leading to a potential neuroprotective effect. In infectious diseases, MAPI has been shown to have antiviral and antibacterial properties, leading to a potential therapeutic effect.

Advantages and Limitations for Lab Experiments

MAPI has several advantages for use in lab experiments, including its high purity and stability, and its ability to be synthesized in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several potential future directions for the study of MAPI, including its use in combination with other drugs for cancer treatment, its potential use as a neuroprotective agent in neurodegenerative diseases, and its potential use in the development of new antiviral and antibacterial drugs. Further studies are needed to determine the optimal dosage and administration of MAPI, as well as its potential side effects and toxicity.

Synthesis Methods

MAPI can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with 4-aminobenzoic acid, followed by the addition of 3-methoxypropylamine and finally, the carbonylation of the resulting intermediate. This process can be optimized to increase yield and purity of the final product.

properties

Product Name

N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[4-(3-methoxypropylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-23-12-2-9-19-16(21)13-3-5-15(6-4-13)20-17(22)14-7-10-18-11-8-14/h3-8,10-11H,2,9,12H2,1H3,(H,19,21)(H,20,22)

InChI Key

MEGPHQJBCLVLAI-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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